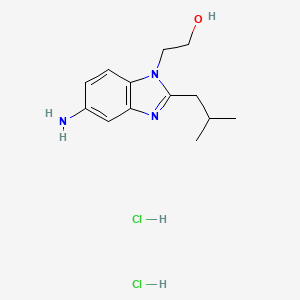

![molecular formula C14H12N2O2S B1452838 1H-ピロロ[2,3-b]ピリジン, 5-メチル-1-(フェニルスルホニル)- CAS No. 1001070-50-3](/img/structure/B1452838.png)

1H-ピロロ[2,3-b]ピリジン, 5-メチル-1-(フェニルスルホニル)-

概要

説明

科学的研究の応用

がん研究:FGFR阻害剤

1H-ピロロ[2,3-b]ピリジン: 誘導体は、腫瘍の発生と進行に重要な役割を果たす線維芽細胞増殖因子受容体(FGFR)の強力な阻害剤として同定されています 。これらの化合物は、さまざまなFGFRアイソフォームに対して有意な阻害活性を示し、がん治療の有望な候補となっています。 例えば、特定の誘導体は、肝臓がん細胞株であるHep3B細胞に対して強力な抗増殖活性を示しています .

免疫学:JAK3標的免疫調節剤

免疫学的な応用では、1H-ピロロ[2,3-b]ピリジン誘導体は、ヤヌスキナーゼ3(JAK3)を標的とする新規免疫調節剤として検討されています 。 JAK3は免疫系機能に不可欠であり、その阻害は、臓器移植などの免疫抑制が必要な免疫疾患や状態の治療に有益です .

臓器移植:免疫応答の調節

1H-ピロロ[2,3-b]ピリジンの誘導体は、臓器移植における免疫応答を調節する可能性について研究されています。 JAK3を標的とすることで、これらの化合物は臓器拒絶を防ぎ、移植の転帰を改善するのに役立つ可能性があります .

薬理学:キナーゼ阻害

薬理学では、1H-ピロロ[2,3-b]ピリジン誘導体のキナーゼ阻害特性に焦点を当てています。 キナーゼはシグナル伝達経路において重要な役割を果たす酵素であり、その阻害は、がんなどさまざまな疾患において治療効果をもたらす可能性があります .

生化学:シグナル伝達経路

生化学的には、1H-ピロロ[2,3-b]ピリジン誘導体は、シグナル伝達経路を研究する上で価値があります。 FGFRやJAK3などの特定のキナーゼを阻害する能力により、研究者は細胞増殖、遊走、生存に関与するシグナル伝達機構を解明することができます .

分子生物学:サイトカイン媒介プロセス

分子生物学では、これらの化合物はサイトカイン媒介プロセスを調査するために使用されます。 JAK3はサイトカイン受容体と関連しているため、1H-ピロロ[2,3-b]ピリジン誘導体によるその阻害は、細胞機能と免疫応答におけるサイトカインの役割に関する洞察を提供することができます .

作用機序

- These receptors play a crucial role in various cellular processes, including organ development, cell proliferation, migration, angiogenesis, and more .

- Abnormal activation of FGFR signaling due to mutations or amplification is associated with cancer progression .

- The compound inhibits FGFR1, FGFR2, and FGFR3, disrupting these pathways and affecting downstream signaling .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

- The compound’s absorption depends on its physicochemical properties (e.g., lipophilicity). It likely distributes to tissues expressing FGFRs. Metabolism occurs in the liver, leading to inactive metabolites. Elimination primarily occurs via urine and feces. High potency (low IC50 values) suggests good bioavailability .

Result of Action

Action Environment

生化学分析

Biochemical Properties

1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)- plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as fibroblast growth factor receptors (FGFRs), where it acts as a potent inhibitor . The compound forms hydrogen bonds with the backbone carbonyl of specific amino acids in the enzyme’s active site, thereby inhibiting its activity . This interaction is essential for its role in modulating biochemical pathways and cellular processes.

Cellular Effects

1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)- has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting FGFRs, leading to altered gene expression and cellular metabolism . The compound’s inhibition of FGFRs can result in reduced cell proliferation and increased apoptosis in certain cancer cell lines . Additionally, it has been observed to impact cellular metabolism by modulating the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of 1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)- involves its binding interactions with biomolecules. The compound binds to the active site of FGFRs, forming hydrogen bonds with specific amino acids . This binding inhibits the enzyme’s activity, leading to downstream effects on cell signaling and gene expression. The inhibition of FGFRs by this compound can result in decreased phosphorylation of downstream signaling proteins, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)- have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed . Long-term studies have shown that its inhibitory effects on FGFRs persist over extended periods, leading to sustained changes in cellular function . These findings suggest that the compound can be used effectively in long-term biochemical studies.

Dosage Effects in Animal Models

The effects of 1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)- vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)- is involved in metabolic pathways related to its inhibition of FGFRs. The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . Its inhibition of FGFRs can result in altered glucose metabolism and lipid synthesis, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)- is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its inhibitory effects on FGFRs. The compound’s distribution within tissues is influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of 1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)- is primarily within the cytoplasm, where it interacts with FGFRs . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes to exert its effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .

特性

IUPAC Name |

1-(benzenesulfonyl)-5-methylpyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-11-9-12-7-8-16(14(12)15-10-11)19(17,18)13-5-3-2-4-6-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYOCVLCQUZBHNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C1)N(C=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678002 | |

| Record name | 1-(Benzenesulfonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001070-50-3 | |

| Record name | 1-(Benzenesulfonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

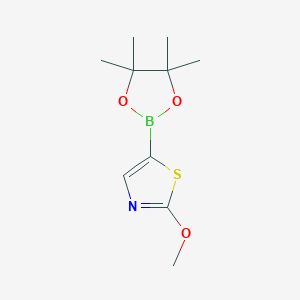

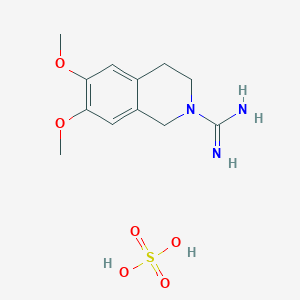

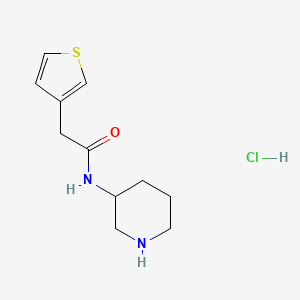

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1452756.png)

![2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine](/img/structure/B1452777.png)